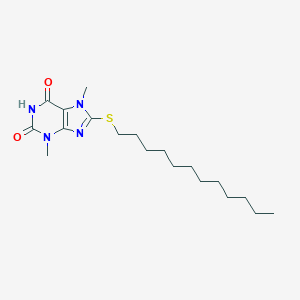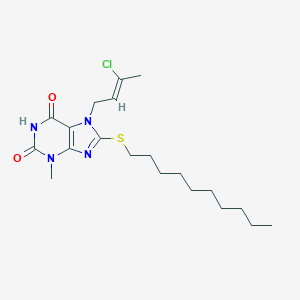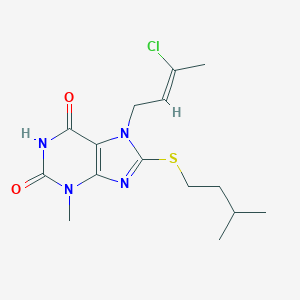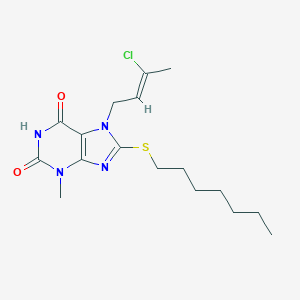
N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. This compound features a 4-chlorophenyl group and a pyridin-2-ylmethyl group attached to the oxamide core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of 4-chloroaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide would likely involve scaling up the laboratory synthesis methods. This could include continuous flow reactors for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamic acid, while reduction could produce N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)urea: Similar structure but with a urea core instead of oxamide.
N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)thiourea: Contains a thiourea group, which may impart different chemical properties.
N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)carbamate: Features a carbamate group, offering distinct reactivity and applications.
Uniqueness
N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and pyridinyl groups may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-4-6-11(7-5-10)18-14(20)13(19)17-9-12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEZUXMDNYBNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-({[{4-nitrophenyl}(phenylsulfonyl)amino]acetyl}amino)benzoate](/img/structure/B403414.png)
![N-(2,4-dimethylphenyl)-2-[(4-nitrophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403415.png)
![2-[Benzenesulfonyl-(4-nitro-phenyl)-amino]-N-(4-ethoxy-phenyl)-acetamide](/img/structure/B403416.png)
![N-[2-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B403417.png)
![1-Chloro-2-[({[(cyclohexylamino)carbonyl]oxy}imino)methyl]benzene](/img/structure/B403419.png)
![1-Chloro-2-[({[(3-chloroanilino)carbonyl]oxy}imino)methyl]benzene](/img/structure/B403422.png)
![1-[({[(4-Fluorobenzylidene)amino]oxy}carbonyl)amino]-4-methylbenzene](/img/structure/B403423.png)

![N-(4-chlorobenzyl)-N-(2-{[2-(1-{3-nitrophenyl}ethylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403428.png)
![1,2-Dichloro-4-[({[(4-fluorobenzylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B403429.png)

![7-(3-bromobenzyl)-8-[(4-chlorobutyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403431.png)


